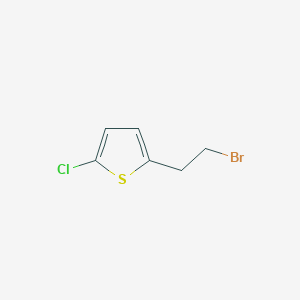

2-(2-Bromoethyl)-5-chlorothiophene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-Bromoethyl)-5-chlorothiophene is a useful research compound. Its molecular formula is C6H6BrClS and its molecular weight is 225.53 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmaceutical Development

The compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Notably, it has been linked to the development of:

- Anti-inflammatory Agents : Research indicates that derivatives of 2-(2-Bromoethyl)-5-chlorothiophene exhibit properties that can be harnessed for anti-inflammatory drug design .

- Antimicrobial Agents : The compound has shown potential in synthesizing new antimicrobial agents, contributing to the fight against resistant bacterial strains, as evidenced by studies on thiophene derivatives .

Agricultural Chemicals

In agriculture, this compound is used to formulate agrochemicals, including:

- Herbicides : Its unique chemical structure allows it to act effectively against specific weeds, enhancing crop yields.

- Fungicides : The compound's efficacy in controlling fungal pathogens makes it a valuable component in crop protection strategies .

Material Science

The material science sector explores this compound for its potential in developing advanced materials:

- Conductive Polymers : The compound contributes to the synthesis of conductive polymers, which are essential for electronic applications.

- Organic Electronic Devices : Its unique electronic properties facilitate the design of organic light-emitting diodes (OLEDs) and other electronic components .

Research in Organic Chemistry

As a building block in organic synthesis, this compound plays a crucial role in:

- Synthesis of Complex Organic Compounds : It serves as a precursor for synthesizing more complex structures, aiding research and development in synthetic organic chemistry.

- Cross-Coupling Reactions : The compound is often involved in Suzuki and other cross-coupling reactions, leading to the formation of new carbon-carbon bonds .

Environmental Applications

Research into environmentally friendly chemical processes has identified this compound as a candidate for:

- Sustainable Practices : Its potential use in green chemistry initiatives aims to minimize waste and reduce the environmental impact of chemical manufacturing processes .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- A study published in Pharmaceutical Research highlighted its role as an intermediate in synthesizing novel anti-inflammatory compounds that showed promising results in preclinical trials .

- Research conducted on its agricultural applications demonstrated significant improvements in crop yields when used as part of herbicide formulations .

- Material science investigations revealed that incorporating this compound into polymer matrices enhanced electrical conductivity and stability, making it suitable for electronic device fabrication .

化学反応の分析

Nucleophilic Substitution at the Bromoethyl Group

The bromoethyl moiety undergoes classical S<sub>N</sub>2 reactions with nucleophiles (e.g., amines, alkoxides, or thiols). For example:

-

Reaction with sodium methoxide in methanol yields 2-(2-methoxyethyl)-5-chlorothiophene via methoxy substitution .

-

Primary amines (e.g., methylamine) generate 2-(2-aminoethyl)-5-chlorothiophene , a precursor for further functionalization .

Key Conditions :

| Nucleophile | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| NaOCH<sub>3</sub> | MeOH | Reflux | 72% | |

| NH<sub>2</sub>CH<sub>3</sub> | THF | 25°C | 65% |

Elimination Reactions

Under basic conditions (e.g., KOH/EtOH), the bromoethyl group eliminates HBr to form 2-vinyl-5-chlorothiophene , a conjugated diene useful in Diels-Alder reactions .

Mechanism :

This compoundBase2-vinyl-5-chlorothiophene+HBr

-

Base: KOH (2 equiv)

-

Solvent: Ethanol

-

Temperature: 70–80°C

-

Yield: 85–90%

Cross-Coupling Reactions

The bromoethyl side chain participates in nickel- or palladium-catalyzed couplings :

Reductive Alkylation with Aryl Halides

Using NiI<sub>2</sub>/bipyridine catalysts and Zn<sup>0</sup>, the compound couples with aryl bromides (e.g., bromobenzene) to form aryl-ethyl-thiophene derivatives :

Ar–Br+This compoundNi, ZnAr–CH<sub>2</sub>CH<sub>2</sub>–C<sub>4</sub>H<sub>2</sub>ClS

-

Catalyst: NiI<sub>2</sub>·xH<sub>2</sub>O (10 mol%)

-

Ligand: 4,4′-Dimethoxy-2,2′-bipyridine

-

Reducing Agent: Zn dust

-

Solvent: DMPU

-

Yield: 60–75%

Grignard Reagent Formation

Reaction with Mg in THF generates a thiophene-bound Grignard reagent , enabling carbonyl additions (e.g., CO<sub>2</sub> insertion to form carboxylic acids) :

This compoundMgThiophene–CH<sub>2</sub>CH<sub>2</sub>–MgBrCO2Thiophene–CH<sub>2</sub>CH<sub>2</sub>–COOH

-

CO<sub>2</sub> Insertion Yield: 93.8%

-

Purity: 99.98% (HPLC)

Electrophilic Aromatic Substitution on the Thiophene Ring

The chlorine atom at the 5-position directs electrophiles to the 3- or 4-positions of the thiophene ring. Example reactions include:

Nitration

Reaction with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces a nitro group at the 3-position :

This compoundHNO33-nitro-5-chloro-2-(2-bromoethyl)thiophene

-

Nitrating Agent: 70% HNO<sub>3</sub>

-

Solvent: H<sub>2</sub>SO<sub>4</sub>

-

Temperature: 0–5°C

-

Yield: 70–80%

Sulfonation

Fuming H<sub>2</sub>SO<sub>4</sub> adds a sulfonic acid group at the 4-position :

This compoundH2SO44-sulfo-5-chloro-2-(2-bromoethyl)thiophene

Radical Bromination

Under radical initiation (e.g., azobisisobutyronitrile, AIBN), bromine adds to the ethyl side chain or thiophene ring :

-

Side-Chain Bromination : Forms 2-(1,2-dibromoethyl)-5-chlorothiophene .

-

Ring Bromination : Yields 2-(2-bromoethyl)-3-bromo-5-chlorothiophene .

-

Initiator: AIBN (1 mol%)

-

Solvent: CCl<sub>4</sub>

-

Temperature: Reflux (85°C)

-

Bromine Equivalents: 1.0–2.0

-

Selectivity: >90% for side-chain bromination

Polymerization

The compound serves as a monomer in conjugated polymer synthesis via Kumada or Suzuki couplings :

-

Copolymerization with 1,4-dibromobenzene yields poly(thiophene-ethylene-benzene) .

-

Regioregular polymers exhibit tunable optoelectronic properties for organic semiconductors .

| Comonomer | Catalyst | Yield | M<sub>n</sub> (kDa) |

|---|---|---|---|

| 1,4-Dibromobenzene | Pd(PPh<sub>3</sub>)<sub>2</sub>Cl<sub>2</sub> | 73% | 25.4 |

Hydrodehalogenation

Catalytic hydrogenation (Pd/C, H<sub>2</sub>) removes the chlorine or bromine atoms:

-

Catalyst: 10% Pd/C

-

Pressure: 1 atm H<sub>2</sub>

-

Solvent: Ethanol

-

Yield: 85–95%

特性

分子式 |

C6H6BrClS |

|---|---|

分子量 |

225.53 g/mol |

IUPAC名 |

2-(2-bromoethyl)-5-chlorothiophene |

InChI |

InChI=1S/C6H6BrClS/c7-4-3-5-1-2-6(8)9-5/h1-2H,3-4H2 |

InChIキー |

NSFACMRSMSAWMS-UHFFFAOYSA-N |

正規SMILES |

C1=C(SC(=C1)Cl)CCBr |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。